molecular formula C7H11NO2 B8512661 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

Cat. No. B8512661
M. Wt: 141.17 g/mol
InChI Key: JIYWBCGWFWAIGY-UHFFFAOYSA-N
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Patent
US07081531B2

Procedure details

4-Amino-2-hydroxy-cyclohexanecarboxylic acid methyl ester acetic acid salt (6.6 g) was heated to reflux in mesitylene (60 ml) for 3 h. After cooling to rt, solvent was decanted and the crystals were washed with hexane three times to provide 2.9 g of 5-hydroxy-2-aza-bicyclo[2.2.2]octan-3-one (M+: 141).
Name
4-Amino-2-hydroxy-cyclohexanecarboxylic acid methyl ester acetic acid salt
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C[O:6][C:7]([CH:9]1[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH:10]1[OH:16])=O>C1(C)C=C(C)C=C(C)C=1>[OH:16][CH:10]1[CH2:11][CH:12]2[CH2:13][CH2:14][CH:9]1[C:7](=[O:6])[NH:15]2 |f:0.1|

Inputs

Step One
Name
4-Amino-2-hydroxy-cyclohexanecarboxylic acid methyl ester acetic acid salt
Quantity
6.6 g
Type
reactant
Smiles
C(C)(=O)O.COC(=O)C1C(CC(CC1)N)O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was decanted
WASH
Type
WASH
Details
the crystals were washed with hexane three times

Outcomes

Product
Name
Type
product
Smiles
OC1C2C(NC(C1)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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